2-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Egawa et al. (1984) reported the synthesis of various compounds related to 2-fluoro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide and their antibacterial activity. This research focused on pyridonecarboxylic acids as antibacterial agents, which included compounds with structural similarities and modifications aimed at enhancing antibacterial properties. The findings suggested potential applications of such compounds in developing new antibacterial agents, highlighting the importance of structural modifications for improving efficacy (Egawa et al., 1984).
Key Pharmaceutical Intermediate Synthesis
Wang et al. (2006) described the practical synthesis of a key pharmaceutical intermediate, showcasing the importance of specific structural features for pharmaceutical applications. This research emphasizes the role of advanced synthesis techniques in the development of pharmaceutical intermediates, providing insights into the manufacturing processes for drugs containing complex structures like this compound (Wang et al., 2006).
Development of Anticancer Drugs
Zhou et al. (2008) explored the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound structurally related to this compound. MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, demonstrated significant antitumor activity and has progressed to clinical trials, underscoring the potential therapeutic applications of similar compounds in cancer treatment (Zhou et al., 2008).
Alzheimer's Disease Imaging
Research by Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, structurally analogous to this compound, for positron emission tomography (PET) imaging in Alzheimer's disease patients. This study highlights the utility of structurally complex molecules in developing imaging agents for neurological conditions, providing a pathway for diagnosing and understanding diseases like Alzheimer's (Kepe et al., 2006).
properties
IUPAC Name |
2-fluoro-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-13-22-16(12-17(23-13)24-10-4-5-11-24)20-8-9-21-18(25)14-6-2-3-7-15(14)19/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,21,25)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUIQXDZYRPKQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.